The synthesis of mu-conotoxin involves several technical methodologies, primarily focusing on solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids into a peptide chain, ensuring high purity and yield.
Mu-conotoxin consists of a 22-residue peptide chain characterized by a specific sequence of amino acids that contribute to its functional properties. The molecular formula can be represented as , indicating a complex structure with multiple disulfide bonds that stabilize its conformation.
Mu-conotoxin primarily acts as a blocker of voltage-gated sodium channels, inhibiting neuronal excitability. This action can be analyzed through various biochemical assays:
The mechanism by which mu-conotoxin exerts its effects involves several steps:
Mu-conotoxin exhibits distinct physical and chemical properties:
Mu-conotoxin has several scientific uses:
Mu-conotoxin CnIIIC (CAS 936616-33-0) is a bioactive peptide with the empirical formula C₉₂H₁₃₉N₃₅O₂₈S₆ and a molecular weight of 2375.70 Da. This 22-residue conopeptide features a linear primary structure denoted by the amino acid sequence XGCCNGPKGCSSKWCRDHARCC, where "X" represents pyroglutamic acid (5-oxoproline) at the N-terminus [3] [5] [9]. The molecular architecture includes six cysteine residues that form three disulfide bonds, creating a compact, stable structure resistant to enzymatic degradation. High-resolution mass spectrometry analyses confirm this molecular weight with a precision of ±0.02%, establishing it as a benchmark for conotoxin identification [2] [6].
Table 1: Molecular Characteristics of Mu-Conotoxin CnIIIC (936616-33-0)
Property | Value |
---|---|
CAS Registry Number | 936616-33-0 |
Empirical Formula | C₉₂H₁₃₉N₃₅O₂₈S₆ |
Molecular Weight | 2375.70 Da |
Amino Acid Sequence | XGCCNGPKGCSSKWCRDHARCC |
Disulfide Bonds | 3 (Cys3-Cys15, Cys4-Cys21, Cys10-Cys22) |
Isoelectric Point (pI) | 9.8 (calculated) |
The stability and biological activity of mu-conotoxin CnIIIC are governed by its tris-disulfide framework with bonds linking Cys3-Cys15, Cys4-Cys21, and Cys10-Cys22 [3] [9]. This configuration creates a rigid tertiary fold essential for its target specificity. Nuclear magnetic resonance (NMR) studies reveal a compact globular structure with two β-hairpin loops stabilized by hydrogen bonding. The conserved cysteine framework places this toxin in the M-superfamily of conotoxins, characterized by a cysteine pattern (CC–C–C–CC) that dictates the peptide’s three-dimensional scaffold [4]. The hydrophobic core centered around tryptophan (Trp14) and aromatic residues facilitates interactions with voltage-gated sodium channels, while charged residues (Arg17, Asp18, Arg21) form electrostatic contacts crucial for receptor binding [9].
Mu-conotoxin CnIIIC is natively expressed in the venom of Conus consors, a piscivorous cone snail inhabiting Indo-Pacific coral reefs [2] [9]. Venom composition in cone snails exhibits remarkable intraspecific variability, as demonstrated by LC-MS analyses of C. consors, C. ermineus, and C. vexillum. For example, studies of C. ermineus revealed over 800 unique conopeptides across specimens from identical geographic locations [1]. Similarly, MALDI-TOF mass spectrometry of C. vexillum venom detected 53 distinct m/z signals ranging from 2,000–10,000 Da, with only 34% shared between populations from Hurghada and Sharm El-Sheikh in the Red Sea [4]. This variability arises from:
Table 2: Conotoxin Classes and Their Functional Diversity in Conus Species
Conotoxin Superfamily | Molecular Target | Biological Function | Expression Variability Factors |
---|---|---|---|
M (e.g., mu-CnIIIC) | Voltage-gated Na⁺ channels | Prey immobilization, analgesia | Prey type, geographical isolation |
O | Voltage-gated Ca²⁺ channels | Neurotransmitter inhibition | Sex, ontogenetic stage |
T | Potassium channels | Delayed rectifier current blockade | Seasonal temperature changes |
A | Nicotinic acetylcholine receptors | Neuromuscular paralysis | Venom regeneration time |
The diversification of mu-conotoxins reflects adaptive evolution driven by prey shifts. Genomic analyses of 42 cone snail species reveal that transitions from vermivory (worm-hunting) to piscivory (fish-hunting) coincide with radical venom restructuring [8]. Piscivorous species like C. consors express Naᵥ1.4-specific toxins (e.g., mu-CnIIIC) to induce rapid neuromuscular paralysis in fish, whereas molluscivorous relatives target Caᵥ channels [4] [8]. This functional divergence arises through:
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